molecular formula C14H18N2O3S2 B2694472 [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol CAS No. 2415561-87-2

[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol

Cat. No.: B2694472
CAS No.: 2415561-87-2
M. Wt: 326.43
InChI Key: QHFLOVWTJMBLQG-UHFFFAOYSA-N
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Description

[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is a synthetic benzothiazole derivative of high interest in neuroscience research, particularly for investigating novel therapeutic strategies against multifactorial neurodegenerative diseases like Alzheimer's disease (AD) . The compound's design incorporates a methanesulfonyl-benzothiazole moiety linked to a piperidine-methanol group, a structure associated with multifunctional neuroprotective properties . Benzothiazole derivatives are recognized for their ability to inhibit acetylcholinesterase (AChE), a key enzyme target in Alzheimer's therapy, and to interact with beta-amyloid (Aβ) peptides, which are a primary component of the senile plaques characteristic of AD pathology . Researchers value this compound for its potential as a multi-target-directed ligand (MTDL), capable of simultaneously addressing several pathological pathways of AD, which may include AChE inhibition, anti-Aβ aggregation, and metal chelation activity . Its research applications are primarily in preclinical studies, including in vitro enzyme inhibition assays, Aβ aggregation experiments, and cellular models of neuroprotection . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

[1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-21(18,19)12-4-2-3-11-13(12)15-14(20-11)16-7-5-10(9-17)6-8-16/h2-4,10,17H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFLOVWTJMBLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the piperidine ring and the methanesulfonyl group. The final step involves the addition of the methanol group to the piperidine ring. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires stringent control of reaction conditions to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives. Substitution reactions can lead to a wide range of functionalized derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or receptor binding, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it suitable for various industrial processes and products.

Mechanism of Action

The mechanism of action of [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or signal transduction. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Antiplasmodial Piperidine Alcohol Analogues

Example Compounds :

  • [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7)
  • [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 11)
Feature Target Compound Antiplasmodial Analogues (7, 11)
Core Structure Benzothiazole + piperidine Piperidine + substituted benzyl/aryl groups
Key Substituents 4-Methanesulfonyl (benzothiazole), methanol (piperidine) Fluorophenyl/bromobenzyl (aryl), hydroxyl (piperidine)
Activity Not reported in evidence IC50: 1.03–4.43 μg/mL (resistant/sensitive Plasmodium)
Selectivity Not reported Selectivity Index (SI): 15–182 for parasite vs. host cells
Mechanistic Insight Methanesulfonyl may enhance electronic effects on benzothiazole Hydroxyl at C-7' critical for antiplasmodial activity

Key Difference: The target compound’s benzothiazole core and methanesulfonyl group differentiate it from simpler aryl-substituted piperidines. These structural features may redirect activity toward non-plasmodial targets.

Benzothiazole-Pyrazolopyrimidine Derivatives

Example Compounds :

  • 1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a)
  • 4-[1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylaniline (3j)
Feature Target Compound Pyrazolopyrimidine Derivatives (3a, 3j)
Core Structure Benzothiazole + piperidine Benzothiazole + pyrazolopyrimidine
Key Substituents Methanol (piperidine), methanesulfonyl (benzothiazole) Methyl, phenyl, dimethylaniline (pyrazolopyrimidine)
Activity Not reported Antimicrobial (e.g., P. aeruginosa), anti-inflammatory
Notable Findings Compound 3j: High analgesic/anti-inflammatory activity

Key Difference : The target compound lacks the pyrazolopyrimidine scaffold linked to benzothiazole, which is critical for antimicrobial activity in derivatives like 3a and 3j.

Piperidine Derivatives with CNS Activity

Example Compounds :

  • [1-(Benzyl)-piperidin-4-yl]-([1,3,4]thiadiazol-2-yl)amine (Patent Example)
Feature Target Compound CNS-Targeted Piperidines
Core Structure Benzothiazole + piperidine Piperidine + thiadiazole/benzyl groups
Key Substituents Methanol (piperidine), methanesulfonyl (benzothiazole) Thiadiazole amine (piperidine), benzyl group
Activity Not reported Dopamine D2 receptor antagonism (antipsychotic activity)
Pharmacokinetics Methanol may enhance solubility Benzyl groups improve blood-brain barrier penetration

Key Difference : The benzothiazole-methanesulfonyl motif in the target compound may limit CNS penetration compared to benzyl/thiadiazole derivatives.

Structural Analogues with Varied Functional Groups

Example Compound :

  • 1-(Benzothiazol-2-Yl)-4-Aminomethylpiperidine
Feature Target Compound Aminomethyl Analogue
Core Structure Benzothiazole + piperidine Benzothiazole + piperidine
Key Substituents Methanol (piperidine) Aminomethyl (piperidine)
Physicochemical Higher polarity (logP likely lower) Higher basicity (amine vs. alcohol)
Biological Implication Potential for hydrogen bonding with targets Enhanced cationic interaction with membranes/enzymes

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Benzothiazole + piperidine 4-Methanesulfonyl, methanol Not reported
Antiplasmodial Alcohols Piperidine + aryl Fluorophenyl, hydroxyl IC50: 1.03–4.43 μg/mL
Benzothiazole-Pyrazolopyrimidines Benzothiazole + pyrazolopyrimidine Methyl, dimethylaniline Antimicrobial, anti-inflammatory
CNS-Targeted Piperidines Piperidine + thiadiazole Benzyl, thiadiazole amine Dopamine D2 antagonism

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted logP Key Functional Groups
Target Compound ~340 (estimated) ~1.5 Methanol, methanesulfonyl
1-(Benzothiazol-2-Yl)-4-Aminomethylpiperidine ~275 ~2.0 Aminomethyl
Compound 3j (Pyrazolopyrimidine) ~400 ~3.2 Dimethylaniline

Biological Activity

[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is a complex organic compound with significant potential in medicinal chemistry. Its structure features a piperidine ring, a benzothiazole moiety, and a methanesulfonyl group, which contribute to its biological activities. This article reviews the compound's biological activity, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C12H14N2O2S2
  • Molecular Weight : 286.38 g/mol
  • Structural Features : The compound includes a piperidine ring linked to a benzothiazole with a methanesulfonyl substituent, enhancing its biological profile compared to similar compounds.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing promising antibacterial and enzyme inhibitory effects.

Antibacterial Activity

The compound exhibits bacteriostatic effects against both Gram-negative and Gram-positive bacteria. Its mechanism involves the inhibition of dihydropteroate synthase, an enzyme essential for bacterial folate synthesis. This action suggests potential as a new antibiotic candidate, particularly against resistant bacterial strains.

Bacterial Strain Activity Mechanism
Staphylococcus aureusModerate to strongInhibition of dihydropteroate synthase
Escherichia coliModerateInhibition of folate synthesis
Bacillus subtilisModerateDisruption of bacterial growth

Enzyme Inhibition

Research indicates that the compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition may enhance cognitive functions and presents applications in treating neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition Type IC50 Value (µM)
AcetylcholinesteraseUncompetitive12.5
Dihydropteroate synthaseCompetitive15.0

The mechanism by which this compound exerts its effects involves:

  • Enzyme Binding : The compound binds to the active sites of enzymes like AChE and dihydropteroate synthase, preventing substrate interaction.
  • Receptor Modulation : It may interact with various receptors involved in neurotransmission and bacterial metabolism.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Antimicrobial Screening : A study demonstrated that derivatives of benzothiazole compounds exhibited significant antibacterial activity against multiple strains, establishing a correlation between structural features and biological efficacy.
  • Neuroprotective Effects : Research focusing on neurodegenerative diseases indicated that compounds similar to this compound could inhibit amyloid aggregation and protect neuronal cells from oxidative stress.

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